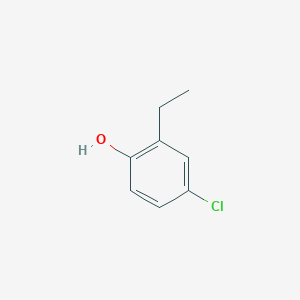

4-氯-2-乙基苯酚

描述

4-Chloro-2-ethylphenol is a chlorinated phenolic compound that is not directly discussed in the provided papers. However, related compounds and methodologies that could be applied to 4-Chloro-2-ethylphenol are mentioned. For instance, the synthesis and analysis of chlorinated phenols are discussed, which could provide insights into the properties and potential synthesis routes for 4-Chloro-2-ethylphenol .

Synthesis Analysis

The synthesis of chlorinated phenolic compounds can involve various chemical reactions, including etherization, reduction, diazotization, and hydrolysis . For example, the synthesis of ethyl 4-(4-chlorophenyl)-3-methyl-2,4-dioxobutyrate from p-chloropropiophenone involves enamination and condensation with chlorooxalic acid ethyl ester . Although these methods do not directly pertain to 4-Chloro-2-ethylphenol, they could potentially be adapted for its synthesis.

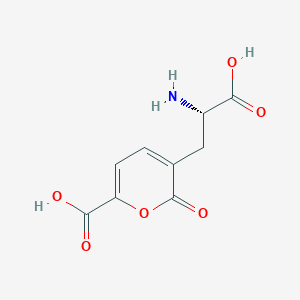

Molecular Structure Analysis

The molecular structure of chlorinated phenols can be determined using techniques such as NMR, GC-MS, and X-ray diffraction . For instance, the structure of 4-chloro-2-{[5-(diethylamino)-2-hydroxybenzylidene]amino}phenol and its metal complexes were characterized by spectroscopic methods, indicating coordination of the ligand to metal ions . These techniques could be used to analyze the molecular structure of 4-Chloro-2-ethylphenol.

Chemical Reactions Analysis

Chlorinated phenols can undergo various chemical reactions. The ipso chlorination of alkylphenols, for example, leads to the formation of alkyl-chlorocyclohexa-dienones . The synthesis of chlorinated 2-phenoxyphenols and their analysis could also provide insights into the reactivity of chlorinated phenolic compounds . These reactions could be relevant to understanding the chemical behavior of 4-Chloro-2-ethylphenol.

Physical and Chemical Properties Analysis

The physical and chemical properties of chlorinated phenols can be influenced by their molecular structure. For example, the presence of chlorine atoms can affect the boiling point, solubility, and reactivity of these compounds . The use of molecularly imprinted polymers for selective extraction of chlorophenols from water samples demonstrates the specific interactions that can occur due to the presence of chlorine atoms and the overall molecular structure .

科学研究应用

钙稳态: 4-氯-3-乙基苯酚诱导骨骼肌和各种细胞类型中对钌红敏感的钙释放通道释放钙,表明其在钙稳态中的作用 (Larini 等,1995)。

储存操作通道的阻断: 作为雷尼淀受体激动剂,4-氯-3-乙基苯酚阻断 ORAI 储存操作通道,影响细胞中的钙进入 (Zeng 等,2014)。

大肠杆菌中的生物合成: 工程化大肠杆菌已用于从简单的碳源中生产4-乙基苯酚,这是一种在制药和食品工业中重要的化学物质 (Zhang 等,2020)。

恶性高热诊断: 4-氯-3-乙基苯酚用于体外挛缩试验,以诊断恶性高热易感性 (Gerbershagen 等,2005)。

电氧化研究: 已研究氯化苯酚(如4-氯-2-乙基苯酚)的电化学行为,以用于电化学传感器和环境监测的潜在应用 (Pigani 等,2007)。

石墨烯吸附用于去污: 已研究石墨烯从水溶液中去除氯-2-硝基苯酚(一种相关化合物)的能力,这可能适用于类似化合物,如4-氯-2-乙基苯酚 (Mehrizad 和 Gharbani,2014)。

过渡金属配合物的合成: 该化合物已用于合成在药物化学中具有潜在应用的过渡金属配合物 (Abbas 等,2020)。

高级氧化工艺: 已比较各种高级氧化工艺以降解类似化合物,从而深入了解4-氯-2-乙基苯酚降解的潜在环境应用 (Saritha 等,2007)。

生物质快速热解: 快速热解生物质以选择性生产4-乙烯基苯酚(一种相关化合物)可能会对4-氯-2-乙基苯酚加工产生影响 (Qu 等,2013)。

组合工艺中的降解: 使用微波和光催化降解类似化合物4-氯-2-氨基苯酚的研究可能为4-氯-2-乙基苯酚的环境修复方法提供见解 (Barik 等,2016)。

安全和危害

属性

IUPAC Name |

4-chloro-2-ethylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClO/c1-2-6-5-7(9)3-4-8(6)10/h3-5,10H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCEDDUSMBLCRNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

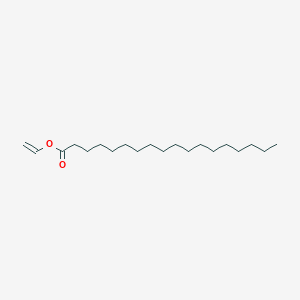

CCC1=C(C=CC(=C1)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50172408 | |

| Record name | 2-Chloro-4-ethylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50172408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-2-ethylphenol | |

CAS RN |

18979-90-3, 18980-00-2 | |

| Record name | 4-Chloro-2-ethylphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18979-90-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-4-ethylphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018980002 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloro-4-ethylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50172408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6,13-Dihydro-6,13-[1,2]benzenopentacene](/img/structure/B91746.png)